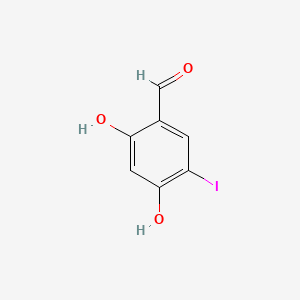

2,4-Dihydroxy-5-iodobenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Dihydroxy-5-iodobenzaldehyde is an organic compound with the molecular formula C7H5IO3 It is characterized by the presence of two hydroxyl groups and an iodine atom attached to a benzaldehyde core

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxy-5-iodobenzaldehyde typically involves the iodination of 2,4-dihydroxybenzaldehyde. One common method includes the use of iodine monochloride (ICl) in acetic acid (AcOH) and dichloromethane (CH2Cl2) under an inert nitrogen atmosphere. The reaction is carried out at room temperature for about 5 hours, followed by quenching with sodium thiosulfate and water to yield the product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents to maintain safety and efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Dihydroxy-5-iodobenzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Various nucleophiles can be used to replace the iodine atom.

Major Products: The major products formed depend on the type of reaction. For example, oxidation yields 2,4-dihydroxy-5-iodobenzoic acid, while reduction produces 2,4-dihydroxy-5-iodobenzyl alcohol.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 2,4-Dihydroxy-5-iodobenzaldehyde typically involves the iodination of substituted benzaldehydes followed by hydroxylation. Characterization is often performed using techniques such as NMR (Nuclear Magnetic Resonance), HPLC (High-Performance Liquid Chromatography), and mass spectrometry to confirm the structure and purity of the compound.

Biological Applications

1. Antimicrobial Activity

this compound has been evaluated for its antimicrobial properties. In a study examining various derivatives, it was found to exhibit significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using the agar diffusion method, showing promising results compared to standard antibiotics .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|

| This compound | 18 | 50 |

| Standard Penicillin | 30 | 10 |

2. Anti-Cancer Properties

Research indicates that this compound may play a role in cancer therapy. It has been shown to inhibit the proliferation of cancer cell lines through apoptosis induction. The compound's mechanism involves the modulation of signaling pathways related to cell survival and death .

Material Science Applications

1. Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of various biologically active molecules, including anti-cancer agents and anti-inflammatory drugs. For instance, it has been incorporated into the synthesis of polycyclic compounds that exhibit estrogen receptor modulation .

2. Sensor Technology

Recent studies have explored the use of this compound in sensor applications due to its ability to form stable complexes with metal ions. These complexes can be employed in detecting heavy metals in environmental samples .

Case Studies

Case Study 1: Antibacterial Efficacy

A comprehensive study conducted on a series of derivatives based on this compound highlighted its effectiveness against multidrug-resistant bacterial strains. The study utilized both in vitro assays and molecular docking studies to elucidate the binding interactions at the molecular level .

Case Study 2: Anti-Cancer Activity

In another research endeavor, derivatives of this compound were synthesized and tested for their cytotoxic effects on various cancer cell lines. The results demonstrated that certain modifications enhanced anti-cancer activity significantly compared to the parent compound .

Mecanismo De Acción

The mechanism of action of 2,4-Dihydroxy-5-iodobenzaldehyde involves its interaction with various molecular targets. The hydroxyl groups and the aldehyde moiety allow it to form hydrogen bonds and participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, influencing biochemical pathways .

Comparación Con Compuestos Similares

2,4-Dihydroxybenzaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.

5-Iodo-2-hydroxybenzaldehyde: Similar structure but with only one hydroxyl group, affecting its reactivity and applications.

Uniqueness: 2,4-Dihydroxy-5-iodobenzaldehyde is unique due to the presence of both hydroxyl groups and an iodine atom, which confer distinct reactivity patterns and potential for diverse applications in research and industry .

Actividad Biológica

2,4-Dihydroxy-5-iodobenzaldehyde is an organic compound that has garnered attention due to its unique structural properties and potential biological activities. The presence of hydroxyl groups and an iodine atom in its structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C7H6I1O3. It features two hydroxyl (-OH) groups and an aldehyde (-CHO) functional group, which contribute to its reactivity and biological interactions. The iodine atom enhances the compound's electrophilicity, making it suitable for various chemical reactions.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and participate in nucleophilic addition reactions. These interactions can modulate enzyme activities and influence biochemical pathways. Specifically, the compound has been shown to:

- Inhibit certain enzymes : The hydroxyl groups can interact with active sites of enzymes, potentially leading to inhibition.

- Act as a probe in biochemical assays : Its reactivity allows it to be used in studies involving enzyme interactions and other biochemical processes.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity. This property is crucial in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in several studies.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that it possesses activity against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may have anti-inflammatory effects. It appears to modulate inflammatory pathways, although further research is needed to elucidate the specific mechanisms involved.

Case Studies

-

Antioxidant Activity Study :

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radicals, highlighting its potential as a natural antioxidant agent. -

Antimicrobial Evaluation :

In vitro tests were conducted against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound displayed notable inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . -

Inflammation Modulation :

Research involving cell cultures demonstrated that treatment with this compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory conditions .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,4-Dihydroxybenzaldehyde | Lacks iodine | Moderate antioxidant activity |

| 5-Iodo-2-hydroxybenzaldehyde | One hydroxyl group | Limited reactivity |

| 2,6-Dihydroxy-5-iodobenzaldehyde | Similar structure but different positioning | Potentially enhanced activity due to additional hydroxyl group |

Propiedades

IUPAC Name |

2,4-dihydroxy-5-iodobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO3/c8-5-1-4(3-9)6(10)2-7(5)11/h1-3,10-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVWXHXWLUUJLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)O)O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.